molecular formula C13H19ClN2O3S B14726106 N-tert-Butyl-2-[(4-chlorophenyl)(methanesulfonyl)amino]ethanimidic acid CAS No. 6182-84-9

N-tert-Butyl-2-[(4-chlorophenyl)(methanesulfonyl)amino]ethanimidic acid

Cat. No.: B14726106
CAS No.: 6182-84-9
M. Wt: 318.82 g/mol
InChI Key: AWYQMTAOUKFSBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-Butyl-2-[(4-chlorophenyl)(methanesulfonyl)amino]ethanimidic acid is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a methanesulfonyl group attached to an ethanimidic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-2-[(4-chlorophenyl)(methanesulfonyl)amino]ethanimidic acid typically involves the reaction of di-tert-butyl dicarbonate with nitriles in the presence of a catalyst such as Cu(OTf)2 . This reaction is carried out under solvent-free conditions at room temperature, making it an efficient and environmentally friendly method.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-2-[(4-chlorophenyl)(methanesulfonyl)amino]ethanimidic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the chlorophenyl ring.

Scientific Research Applications

N-tert-Butyl-2-[(4-chlorophenyl)(methanesulfonyl)amino]ethanimidic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-Butyl-2-[(4-chlorophenyl)(methanesulfonyl)amino]ethanimidic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chlorophenyl group may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-Butyl-2-[(4-bromophenyl)(methanesulfonyl)amino]ethanimidic acid
  • N-tert-Butyl-2-[(4-fluorophenyl)(methanesulfonyl)amino]ethanimidic acid
  • N-tert-Butyl-2-[(4-methylphenyl)(methanesulfonyl)amino]ethanimidic acid

Uniqueness

N-tert-Butyl-2-[(4-chlorophenyl)(methanesulfonyl)amino]ethanimidic acid is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different substituents on the phenyl ring.

Properties

CAS No.

6182-84-9

Molecular Formula

C13H19ClN2O3S

Molecular Weight

318.82 g/mol

IUPAC Name

N-tert-butyl-2-(4-chloro-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C13H19ClN2O3S/c1-13(2,3)15-12(17)9-16(20(4,18)19)11-7-5-10(14)6-8-11/h5-8H,9H2,1-4H3,(H,15,17)

InChI Key

AWYQMTAOUKFSBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.